1-NM-PP1

Catalog No.
S515783
CAS No.
221244-14-0
M.F
C20H21N5
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-NM-PP1

CAS Number

221244-14-0

Product Name

1-NM-PP1

IUPAC Name

1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C20H21N5

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C20H21N5/c1-20(2,3)25-19-17(18(21)22-12-23-19)16(24-25)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10,12H,11H2,1-3H3,(H2,21,22,23)

InChI Key

GDQXJQSQYMMKRA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-amino-1-tert-butyl-3-(1'-naphthylmethyl)pyrazolo(3,4-d)pyrimidine, 4-amino-tBuNMPP

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC4=CC=CC=C43)N

The exact mass of the compound 1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 331.1797 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazolopyrimidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-NM-PP1 is a specialized, cell-permeable pyrazolopyrimidine derivative designed exclusively for chemical genetics applications via the bump-and-hole approach. Unlike traditional broad-spectrum kinase inhibitors, 1-NM-PP1 is engineered with a bulky 1-naphthyl group that prevents it from binding to wild-type kinases. Instead, it acts as a highly potent, orthogonal ATP-competitive inhibitor for analog-sensitive (AS) kinases that have been genetically modified to contain a smaller gatekeeper amino acid (such as glycine or alanine) in their active site . Procurement of 1-NM-PP1 is driven by its ability to achieve low-nanomolar inhibition of these engineered targets while remaining biologically inert against wild-type progenitors, making it an indispensable tool for precise target validation and signaling pathway mapping .

Substituting 1-NM-PP1 with generic wild-type kinase inhibitors (such as PP1 or staurosporine) fundamentally defeats the purpose of chemical genetic models, as these generic agents indiscriminately block multiple wild-type kinases, confounding phenotypic readouts with off-target toxicity . Furthermore, substituting 1-NM-PP1 with its close structural analogs, such as 1-NA-PP1 or 3-MB-PP1, can fail depending on the exact steric constraints of the engineered kinase pocket. For example, while 1-NA-PP1 may be optimal for certain PINK1 mutants, 1-NM-PP1 is specifically required to achieve low-nanomolar inhibition in other specialized models like Aurora A-as7 or specific Cdk7-as variants[1]. Buyers must match the exact bulky PP1 analog to the specific gatekeeper mutation of their engineered model to ensure absolute orthogonality and prevent experimental failure.

Extreme Target Selectivity in Analog-Sensitive Kinase Models

1-NM-PP1 was evaluated for its inhibitory potency against engineered analog-sensitive kinases compared to their wild-type progenitors. In biochemical assays, 1-NM-PP1 inhibited the engineered v-Src-as1 mutant with an IC50 of 4.3 nM, whereas it required 1.0 µM to inhibit wild-type v-Src . This represents a >230-fold selectivity window.

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data1-NM-PP1 on v-Src-as1 (IC50 = 4.3 nM)
Comparator Or Baseline1-NM-PP1 on Wild-Type v-Src (IC50 = 1.0 µM)
Quantified Difference>230-fold lower IC50 for the engineered mutant kinase.
ConditionsIn vitro biochemical kinase activity assay.

Guarantees that biological phenotypes observed during treatment are exclusively driven by the engineered target kinase, eliminating wild-type off-target confounding.

Intracellular Target Engagement and Cell Permeability

To validate its utility in whole-cell phenotypic screening, 1-NM-PP1 was tested on HCT116 cells expressing homozygous Cdk7as/as mutations versus wild-type HCT116 cells. 1-NM-PP1 induced cell-cycle arrest and reduced viability in the mutant cells with an IC50 of ~100 nM, while wild-type cells remained completely resistant to the compound even at concentrations up to 10 µM [1].

Evidence DimensionCellular Viability / Target Engagement (IC50)
Target Compound Data1-NM-PP1 on Cdk7as/as HCT116 cells (IC50 ~ 100 nM)
Comparator Or Baseline1-NM-PP1 on Wild-Type HCT116 cells (Resistant at 10 µM)
Quantified Difference>100-fold difference in cellular sensitivity, with specific G1/S phase arrest only in mutant cells.
Conditions96-hour whole-cell viability (MTT) and cell-cycle progression assays.

Proves that 1-NM-PP1 readily crosses the cell membrane and maintains its extreme target selectivity in complex intracellular environments, making it ideal for live-cell phenotypic screening.

Orthogonal Potency on Specialized Double-Mutants

Certain kinases require multiple mutations to accommodate bulky ATP analogs. For the Aurora A-as7 allele (which contains both L210G and L194V mutations), 1-NM-PP1 acts as a highly potent and selective inhibitor, achieving an IC50 of 1.7 nM. In contrast, it exhibits zero inhibition against wild-type Aurora A, even at elevated concentrations [1].

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data1-NM-PP1 on Aurora A-as7 (IC50 = 1.7 nM)
Comparator Or Baseline1-NM-PP1 on Wild-Type Aurora A (No inhibition)
Quantified DifferenceComplete orthogonal inhibition at <2 nM versus zero inhibition of the wild-type kinase.
ConditionsIn vitro kinase profiling of oncogenic effectors.

Demonstrates that 1-NM-PP1 can successfully target highly specific double-mutant kinases that are required when single gatekeeper mutations fail to confer analog sensitivity.

Formulation Compatibility for In Vivo Dosing

While 1-NM-PP1 is practically insoluble in pure water, it exhibits excellent compatibility with standard pre-clinical co-solvent systems. By utilizing a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, 1-NM-PP1 achieves a clear working solution at concentrations of ≥ 2.5 mg/mL, enabling reproducible systemic administration .

Evidence DimensionAqueous vs. Co-Solvent Solubility
Target Compound Data1-NM-PP1 in PEG300/Tween-80/Saline vehicle (≥ 2.5 mg/mL)
Comparator Or Baseline1-NM-PP1 in pure H2O (Insoluble)
Quantified DifferenceTransition from complete insolubility to a clear, dosable solution at ≥ 2.5 mg/mL.
ConditionsPre-clinical in vivo dosing preparation.

Enables reliable, reproducible systemic delivery for in vivo chemical genetics models (e.g., mouse models of infection or tumor xenografts) where aqueous insolubility would otherwise prevent systemic exposure.

In Vivo Chemical Genetics and Target Validation

Utilizing 1-NM-PP1 in transgenic mouse models expressing AS-kinases (e.g., Cdk7-as or TrkB-as) to validate therapeutic targets in whole organisms without the off-target toxicity associated with broad-spectrum kinase inhibitors .

Live-Cell Kinase Signaling Pathway Mapping

Deploying 1-NM-PP1 in synchronized cell cultures to achieve rapid, reversible, and highly specific inhibition of kinases like Cdc28-as1 or Cdk2-as1, allowing researchers to map temporal signaling events and cell-cycle progression precisely [1].

Host-Pathogen Interaction Modeling

Administering 1-NM-PP1 to selectively inhibit analog-sensitive kinases engineered into pathogens (e.g., Toxoplasma gondii CDPK1) within a wild-type host environment, effectively isolating parasite-specific kinase functions during infection.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

331.17969569 Da

Monoisotopic Mass

331.17969569 Da

Heavy Atom Count

25

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75BNB373NL

Wikipedia

PP1 analog II

Dates

Last modified: 08-15-2023
1: Cadou A, Couturier A, Le Goff C, Xie L, Paulson JR, Le Goff X. The Kin1 kinase and the calcineurin phosphatase cooperate to link actin ring assembly and septum synthesis in fission yeast. Biol Cell. 2013 Mar;105(3):129-48. doi: 10.1111/boc.201200042. Epub 2013 Feb 8. PubMed PMID: 23294323.
2: Liang H, Lim HH, Venkitaraman A, Surana U. Cdk1 promotes kinetochore bi-orientation and regulates Cdc20 expression during recovery from spindle checkpoint arrest. EMBO J. 2012 Jan 18;31(2):403-16. doi: 10.1038/emboj.2011.385. Epub 2011 Nov 4. PubMed PMID: 22056777; PubMed Central PMCID: PMC3261552.
3: Sugi T, Kato K, Kobayashi K, Kurokawa H, Takemae H, Gong H, Recuenco FC, Iwanaga T, Horimoto T, Akashi H. 1NM-PP1 treatment of mice infected with Toxoplasma gondii. J Vet Med Sci. 2011 Oct;73(10):1377-9. Epub 2011 Jun 16. PubMed PMID: 21685719.
4: Haan C, Rolvering C, Raulf F, Kapp M, Drückes P, Thoma G, Behrmann I, Zerwes HG. Jak1 has a dominant role over Jak3 in signal transduction through γc-containing cytokine receptors. Chem Biol. 2011 Mar 25;18(3):314-23. doi: 10.1016/j.chembiol.2011.01.012. PubMed PMID: 21439476.
5: Sugi T, Kato K, Kobayashi K, Watanabe S, Kurokawa H, Gong H, Pandey K, Takemae H, Akashi H. Use of the kinase inhibitor analog 1NM-PP1 reveals a role for Toxoplasma gondii CDPK1 in the invasion step. Eukaryot Cell. 2010 Apr;9(4):667-70. doi: 10.1128/EC.00351-09. Epub 2010 Feb 19. PubMed PMID: 20173034; PubMed Central PMCID: PMC2863409.
6: Zuin A, Carmona M, Morales-Ivorra I, Gabrielli N, Vivancos AP, Ayté J, Hidalgo E. Lifespan extension by calorie restriction relies on the Sty1 MAP kinase stress pathway. EMBO J. 2010 Mar 3;29(5):981-91. doi: 10.1038/emboj.2009.407. Epub 2010 Jan 14. PubMed PMID: 20075862; PubMed Central PMCID: PMC2837171.
7: Wang X, Ratnam J, Zou B, England PM, Basbaum AI. TrkB signaling is required for both the induction and maintenance of tissue and nerve injury-induced persistent pain. J Neurosci. 2009 Apr 29;29(17):5508-15. doi: 10.1523/JNEUROSCI.4288-08.2009. PubMed PMID: 19403818; PubMed Central PMCID: PMC2720992.
8: Morgan DJ, Weisenhaus M, Shum S, Su T, Zheng R, Zhang C, Shokat KM, Hille B, Babcock DF, McKnight GS. Tissue-specific PKA inhibition using a chemical genetic approach and its application to studies on sperm capacitation. Proc Natl Acad Sci U S A. 2008 Dec 30;105(52):20740-5. doi: 10.1073/pnas.0810971105. Epub 2008 Dec 12. PubMed PMID: 19074277; PubMed Central PMCID: PMC2634883.
9: Wang H, Feng R, Phillip Wang L, Li F, Cao X, Tsien JZ. CaMKII activation state underlies synaptic labile phase of LTP and short-term memory formation. Curr Biol. 2008 Oct 28;18(20):1546-54. doi: 10.1016/j.cub.2008.08.064. Epub 2008 Oct 16. PubMed PMID: 18929487; PubMed Central PMCID: PMC2628633.
10: Kim JS, Lilley BN, Zhang C, Shokat KM, Sanes JR, Zhen M. A chemical-genetic strategy reveals distinct temporal requirements for SAD-1 kinase in neuronal polarization and synapse formation. Neural Dev. 2008 Sep 22;3:23. doi: 10.1186/1749-8104-3-23. PubMed PMID: 18808695; PubMed Central PMCID: PMC2564922.

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